N-((8-乙氧基-[1,2,4]三唑并[4,3-a]哒嗪-3-基)甲基)-3-氟-4-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide” is a derivative of triazolopyrazine . Triazolopyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Synthesis Analysis
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Molecular Structure Analysis
The molecular structure of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide” is characterized by a triazolopyrazine core with various substituents . The exact structure would depend on the specific substituents present in the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrazine derivatives typically involve dehydration and cyclization reactions . For example, in the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide” would depend on its exact molecular structure. The molecular formula is C15H19N7O2, with an average mass of 329.357 Da and a monoisotopic mass of 329.160034 Da .科学研究应用
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have been studied for their antibacterial properties. They have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli . The structure–activity relationship suggests that certain moieties attached to the triazolo[4,3-a]pyrazine nucleus can enhance antibacterial activities .
Drug Contamination Analysis
In pharmaceutical research, triazolo[4,3-a]pyrazine derivatives have been analyzed concerning contamination with N-nitrosamines in drug products like Sitagliptin . This indicates a potential application in quality control and safety assessment in drug manufacturing.
Kinase Inhibition
Some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized to inhibit kinases such as c-Met/VEGFR-2. They have been evaluated for antiproliferative activities against various cell lines in vitro, suggesting a role in cancer research .
Molecular Property Analysis
Compounds with the triazolo[4,3-a]pyrazine moiety have unique physical and chemical properties that have attracted attention in both scientific and industrial sectors. This could imply applications in materials science or chemical engineering.
未来方向
Triazolopyrazine derivatives, including “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide”, represent a promising class of compounds for the development of new antibacterial agents . Future research could focus on further exploring the structure-activity relationships of these compounds, optimizing their synthesis, and investigating their mechanisms of action.
属性
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-3-25-16-14-21-20-13(22(14)7-6-18-16)9-19-15(23)10-4-5-12(24-2)11(17)8-10/h4-8H,3,9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECDNQSMLOBBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。